5-Propylbenzene-1,3-diol
Overview
Description
5-Propylbenzene-1,3-diol is a chemical compound that belongs to the class of organic compounds known as diols, which contain two hydroxyl groups attached to different carbon atoms. The presence of the propyl group at the 5th position introduces specific chemical characteristics that influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of compounds closely related to 5-Propylbenzene-1,3-diol, such as 2,5-Diformylbenzene-1,4-diol, involves optimized reactions that improve yield from previously low percentages to more efficient outcomes (Kretz et al., 2007). These methodologies may provide a foundation for synthesizing 5-Propylbenzene-1,3-diol by adjusting the starting materials or reaction conditions.
Scientific Research Applications
Oxidation of n-Propylbenzene : A study on the oxidation of n-propylbenzene, a related compound to 5-Propylbenzene-1,3-diol, was conducted in a jet-stirred reactor. This research is relevant for understanding the combustion processes and chemical kinetics of such compounds (Dagaut et al., 2002).
Combustion of n-Propylbenzene : An extensive experimental and kinetic modeling study on the combustion of n-propylbenzene was performed. This study provides insights into the combustion mechanisms and formation of polycyclic aromatic hydrocarbons, which are important for environmental and energy-related research (Yuan et al., 2016).
Antibacterial Properties : Novel bis-isoxazolyl/pyrazolyl-1,3-diols, which are structurally related to 5-Propylbenzene-1,3-diol, were synthesized and tested for antibacterial activity. This research contributes to the development of new antibacterial agents (Juneja et al., 2013).
Synthesis of Phthalocyanines : Research on the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes and their conversion to phthalocyanines involves chemical reactions related to 5-Propylbenzene-1,3-diol. This is significant for the field of organic synthesis and materials science (Wöhrle et al., 1993).
Intramolecular Electron Transfer : A study on diferrocenylbenzenes, which are structurally similar to 5-Propylbenzene-1,3-diol, provided insights into intramolecular electron transfer mechanisms. This has implications for understanding molecular electronics and quantum interference effects (Patoux et al., 1997).
Synthesis of Redox-Active Ligands : The synthesis of 2,5-diformylbenzene-1,4-diol, which shares functional groups with 5-Propylbenzene-1,3-diol, has been optimized for the preparation of redox-active Schiff base ligands. This research is relevant for the field of coordination chemistry (Kretz et al., 2007).
Synthesis of Polymer-supported 1,3-diol : A new 1,3-diol-containing polymer was synthesized and used as a protecting group in solid-phase organic synthesis. This research contributes to the field of polymer chemistry and material science (Ren et al., 1989).
Pyrolysis of iso-Propylbenzene : A study on the pyrolysis of iso-propylbenzene, a structurally similar compound to 5-Propylbenzene-1,3-diol, provides insights into the combustion and soot formation processes, which are important for environmental and energy applications (Tian et al., 2019).
Synthesis of Immunomodulatory Agents : An iron-catalyzed cross-coupling reaction for the synthesis of an immunosuppressive agent FTY720, which uses functionalized aryl compounds similar to 5-Propylbenzene-1,3-diol, was developed. This is significant in the field of medicinal chemistry (Seidel et al., 2004).
Cytochrome P450 BM-3 Oxidation Studies : Research on the oxidation of propylbenzene by cytochrome P450 BM-3, which is related to 5-Propylbenzene-1,3-diol, reveals insights into enzyme catalysis and stereoselectivity. This has implications for biochemistry and pharmacology (Li et al., 2001).
Safety And Hazards
5-Propylbenzene-1,3-diol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
5-propylbenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-3-7-4-8(10)6-9(11)5-7/h4-6,10-11H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNQLQRBNSSJBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198172 | |
Record name | 5-Propyl-1,3-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Propylbenzene-1,3-diol | |
CAS RN |
500-49-2 | |
Record name | 1,3-Benzenediol, 5-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Propyl-1,3-benzenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40198172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-propylbenzene-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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